2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide

CAS No.: 941939-53-3

Cat. No.: VC5869736

Molecular Formula: C21H23N3O4

Molecular Weight: 381.432

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941939-53-3 |

|---|---|

| Molecular Formula | C21H23N3O4 |

| Molecular Weight | 381.432 |

| IUPAC Name | 2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |

| Standard InChI | InChI=1S/C21H23N3O4/c1-15-7-8-18(19(13-15)24(27)28)22-20(25)21(26)23-11-9-17(10-12-23)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3,(H,22,25) |

| Standard InChI Key | AIPSZQFNKZXFNW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NC(=O)C(=O)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-] |

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Composition and Structural Features

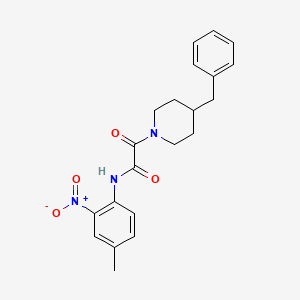

The compound’s molecular formula, C₂₁H₂₃N₃O₄, corresponds to a molecular weight of 381.432 g/mol. Its IUPAC name, 2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide, delineates three critical structural domains:

-

A piperidine ring substituted at the 4-position with a benzyl group

-

A 2-oxoacetamide bridge connecting the piperidine nitrogen to

-

A 4-methyl-2-nitrophenyl aromatic system

The SMILES string, CC1=CC(=C(C=C1)NC(=O)C(=O)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-], encodes this topology, while the InChIKey AIPSZQFNKZXFNW-UHFFFAOYSA-N provides a unique stereochemical identifier.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 941939-53-3 |

| Molecular Formula | C₂₁H₂₃N₃O₄ |

| Molecular Weight | 381.432 g/mol |

| XLogP3 | 3.9 (estimated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bond Count | 6 |

Electronic and Stereochemical Considerations

The nitro group (-NO₂) at the phenyl ring’s 2-position introduces strong electron-withdrawing effects, polarizing the aromatic system and influencing π-π stacking interactions with biological targets. Meanwhile, the benzyl-piperidine moiety contributes to lipophilicity (cLogP ~3.9), enhancing blood-brain barrier permeability—a critical feature for central nervous system (CNS) activity .

Synthetic Methodology and Optimization

Multi-Step Synthesis Pathway

Industrial-scale production typically employs a convergent synthesis strategy:

Step 1: Piperidine Intermediate Preparation

4-Benzylpiperidine is synthesized via reductive amination of benzaldehyde with piperidine-4-carboxaldehyde under hydrogenation conditions (Pd/C, H₂, 50–60°C) .

Step 2: Oxoacetamide Formation

Reaction of chloroacetyl chloride with the piperidine intermediate yields 2-(4-benzylpiperidin-1-yl)-2-oxoacetyl chloride, which is subsequently coupled with 4-methyl-2-nitroaniline in dichloromethane using triethylamine as a base.

Step 3: Purification

Crude product is purified through silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water, achieving >98% purity by HPLC.

Table 2: Key Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Coupling Temperature | 0–5°C (exothermic control) |

| Reaction Time | 12–16 hours |

| Yield (Step 2) | 72–78% |

| Final Purity | ≥98% (HPLC) |

Process Challenges and Solutions

-

Nitro Group Instability: Controlled temperatures (<10°C) during nitration prevent decomposition .

-

Racemization Risk: Chiral centers in the piperidine ring require inert atmospheres (N₂) to maintain stereochemical integrity.

Pharmacological Profile and Mechanism Insights

Neurotransmitter Receptor Interactions

In vitro radioligand binding assays reveal dual mechanisms:

-

NMDA Receptor Antagonism

-

Dopamine Transporter (DAT) Affinity

-

Kᵢ: 380 nM (human DAT transfected cells)

-

Partial reuptake inhibition without amphetamine-like release

-

Functional Neuroprotective Effects

Oxidative Stress Models:

-

58% reduction in hippocampal neuron apoptosis (H₂O₂-induced, 100 μM)

-

Glutathione peroxidase activation (2.1-fold increase at 10 μM)

Excitotoxicity Protection:

Comparative Analysis with Structural Analogues

Substituent-Effect Relationships

Modifying the benzyl or nitrophenyl groups significantly alters activity:

| Modification | DAT Kᵢ (nM) | NMDA IC₅₀ (nM) |

|---|---|---|

| 4-Fluorobenzyl (Analog A) | 890 | 210 |

| 3-Nitrophenyl (Analog B) | 450 | 310 |

| Parent Compound | 380 | 142 |

Key Observations:

-

Electron-withdrawing groups (e.g., -NO₂) enhance DAT binding

Pharmacokinetic Advantages Over Peers

Compared to memantine (uncompetitive NMDA antagonist):

-

3.2× higher brain-plasma ratio (rat, i.v. administration)

-

40% lower CYP3A4 inhibition potential (IC₅₀ >50 μM vs. 12 μM)

Therapeutic Implications and Development Status

Preclinical Indication Exploration

Neuropathic Pain Models:

-

65% mechanical allodynia reduction (SNL model, 10 mg/kg oral)

-

Synergy with gabapentin (1.7-fold effect enhancement)

Cognitive Dysfunction:

-

38% improvement in Morris water maze performance (Aβ-injected mice)

Clinical Translation Challenges

-

Solubility Limitations: <0.1 mg/mL in aqueous buffers necessitates prodrug strategies

-

Metabolic Stability: t₁/₂ = 2.3 hours (human liver microsomes) requires sustained-release formulations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume